8-Chloro-1-naphthoic acid

Descripción general

Descripción

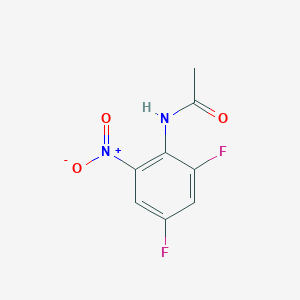

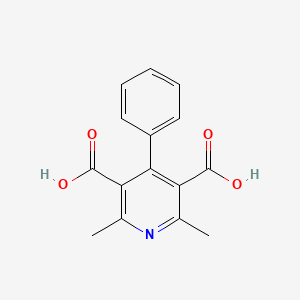

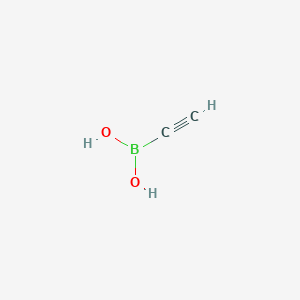

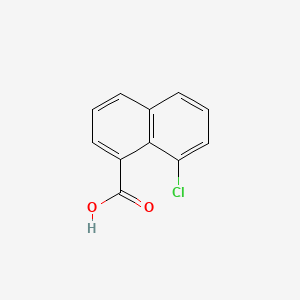

8-Chloro-1-naphthoic acid is a compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 8-Chloro-1-naphthoic acid has been described in various studies . One method involves the treatment of 1,8-naphthalic anhydride with anhydro-8-hydroxymercuri-1-naphthoic acid and 8-chloromercuri-1-naphthoic acid using elemental halogen . Another method involves the reaction of anhydro acid with N-chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin .Molecular Structure Analysis

The molecular structure of 8-Chloro-1-naphthoic acid is characterized by a naphthalene ring substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 1st position .Physical And Chemical Properties Analysis

8-Chloro-1-naphthoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.63 . The compound has a melting point of 171.5°C and a boiling point of 296.74°C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Methodology : The synthesis of 8-Chloro-1-naphthoic acid has been a subject of interest due to its applications in chemical research. The synthesis process from 1,8-naphthalic anhydride involves steps like reflux with NaOH, mercuriation, and treatment with elemental halogens. A reliable method for its preparation involves careful control of reaction conditions and temperatures, as it is thermally unstable (Chen, Smith, & Huffman, 2010).

Chemical Interactions and Reactivity

- Reactivity with Other Compounds : The reactivity of 1-naphthoic acid derivatives, like 8-Chloro-1-naphthoic acid, in different chemical environments has been a topic of interest. For instance, the study of naphthoic acids in various solvents, and their interactions with different groups, provides insight into their potential applications in organic chemistry and material sciences. The behavior of these acids in different conditions helps in understanding their utility in various chemical processes (Saritemur et al., 2016).

Applications in Microbiology and Biodegradation

- Biodegradation by Microorganisms : The degradation of naphthenic acids, including derivatives like 8-Chloro-1-naphthoic acid, by microorganisms such as Rhodococcus aetherivorans BCP1, has been observed. This degradation process is crucial for understanding the environmental impact of such compounds and their potential bioremediation applications. The study of microbial interactions with naphthenic acids provides insights into the pathways and mechanisms of biodegradation, which can be leveraged for environmental cleanup processes (Presentato et al., 2018).

Mecanismo De Acción

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it is challenging to summarize the biochemical pathways affected by 8-Chloro-1-naphthoic acid. Given its structural similarity to other naphthoic acids, it may influence pathways related to cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

Like other similar compounds, it is likely absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Given its potential interactions with various targets, it may have diverse effects on cellular processes .

Propiedades

IUPAC Name |

8-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELFKSVWJYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196489 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-naphthoic acid | |

CAS RN |

4537-00-2 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.